molecular formula C9H4Br2FN B13692383 2,4-Dibromo-6-fluoroquinoline

2,4-Dibromo-6-fluoroquinoline

Cat. No.: B13692383
M. Wt: 304.94 g/mol
InChI Key: GSTMAZUGXMJLCF-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of two bromine atoms at positions 2 and 4, and a fluorine atom at position 6 on the quinoline ring. The incorporation of halogen atoms into the quinoline structure enhances its chemical reactivity and biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 6-fluoroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-6-fluoroquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.

    Cross-Coupling Reactions: The compound can participate in Suzuki, Heck, and Sonogashira cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dibromo-6-fluoroquinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-fluoroquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access. It can also interfere with DNA replication and transcription processes, leading to antimicrobial and antineoplastic effects. The presence of halogen atoms enhances its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

  • 2,4-Dichloro-6-fluoroquinoline
  • 2,4-Dibromo-6-chloroquinoline
  • 2,4-Dibromo-6-methylquinoline

Comparison: 2,4-Dibromo-6-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity in nucleophilic substitution and cross-coupling reactions. The fluorine atom enhances its biological activity, making it a more potent compound in medicinal chemistry .

Properties

Molecular Formula

C9H4Br2FN

Molecular Weight

304.94 g/mol

IUPAC Name

2,4-dibromo-6-fluoroquinoline

InChI

InChI=1S/C9H4Br2FN/c10-7-4-9(11)13-8-2-1-5(12)3-6(7)8/h1-4H

InChI Key

GSTMAZUGXMJLCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=CC(=N2)Br)Br

Origin of Product

United States

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